1-Bromo-2-difluoromethoxy-4-fluoro-6-nitrobenzene
Overview
Description
1-Bromo-2-difluoromethoxy-4-fluoro-6-nitrobenzene is an organic compound with the molecular formula C7H3BrF2NO4. It is a nitrobenzene derivative characterized by the presence of bromine, fluorine, and difluoromethoxy groups. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-Bromo-2-difluoromethoxy-4-fluoro-6-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-2-fluoro-4-nitrobenzene.
Reaction Conditions: The difluoromethoxylation is achieved using difluoromethyl ether in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. .
Chemical Reactions Analysis
1-Bromo-2-difluoromethoxy-4-fluoro-6-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, using strong oxidizing agents
Scientific Research Applications
1-Bromo-2-difluoromethoxy-4-fluoro-6-nitrobenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of advanced materials with unique properties, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 1-Bromo-2-difluoromethoxy-4-fluoro-6-nitrobenzene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and difluoromethoxy enhances its reactivity towards nucleophiles. This makes it a valuable intermediate in various chemical reactions, particularly those involving nucleophilic substitution .
Comparison with Similar Compounds
1-Bromo-2-difluoromethoxy-4-fluoro-6-nitrobenzene can be compared with other similar compounds:
1-Bromo-4-fluoro-2-nitrobenzene: This compound lacks the difluoromethoxy group, making it less reactive in certain substitution reactions.
1-Bromo-2-fluoro-4-methoxybenzene: The presence of a methoxy group instead of a difluoromethoxy group alters its reactivity and applications.
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene: The trifluoromethoxy group provides different electronic properties, affecting its behavior in chemical reactions .
Properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-5-fluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-6-4(12(13)14)1-3(9)2-5(6)15-7(10)11/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIQIMRCJMLQQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)OC(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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